molecular formula C13H12BrNO B112560 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 383136-23-0

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B112560
M. Wt: 278.14 g/mol
InChI Key: CXAWYTYTUDQXAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another method of pyrrole synthesis . The bromine and ethyl groups could be added to the phenyl ring through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to the compound’s aromaticity . The bromine atom is a heavy atom that could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced through nucleophilic aromatic substitution reactions . The aldehyde group could be reduced to an alcohol or oxidized to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s molecular weight and influence its reactivity .

Safety And Hazards

As with any chemical compound, handling “1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study and application of this compound could be a potential area of research. It could be explored for various uses, such as in the development of new pharmaceuticals or materials .

properties

IUPAC Name

1-(4-bromo-2-ethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-10-8-11(14)5-6-13(10)15-7-3-4-12(15)9-16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAWYTYTUDQXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-ethylphenyl)-1H-pyrrole-2-carbaldehyde

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